ASP-9521

Catalog No.
S548853
CAS No.
1126084-37-4
M.F
C19H26N2O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP-9521

Researchers face data ambiguity when pan-AKR1C inhibitors inadvertently modulate AKR1C1/2/4, skewing results.

ASP-9521 (CAS 1126084-37-4) resolves this with:

  • >100-fold selectivity for AKR1C3 over AKR1C2, eliminating off-target steroid pathway interference.
  • Oral bioavailability and sustained intratumoral accumulation enable simplified long-term dosing in CRPC xenograft/PDX models.
  • Validated blockade of intratumoral androgen synthesis, ideal for enzalutamide/abiraterone resistance studies.

For reliable target engagement, order from SMolecule with confirmed purity and rapid shipping.

CAS Number

1126084-37-4

Product Name

ASP-9521

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3

InChI Key

OXSCPDKUZWPWFR-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-((5-methoxy-1H-indol-2-yl)carbonyl)piperidin-4-yl)-2-methylpropan-2-ol, ASP9521

Canonical SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O

The exact mass of the compound Unii-AA79G37cpr is 330.19434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

ASP-9521 is a potent, selective, and orally bioavailable inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). This enzyme is a critical target in endocrinology and oncology research as it catalyzes the conversion of adrenal androgens, such as androstenedione, into potent androgens like testosterone. Its role is particularly significant in models of castration-resistant prostate cancer (CRPC), where AKR1C3 is often overexpressed and contributes to intratumoral androgen production, driving tumor growth despite systemic androgen deprivation.

Research Fit

AKR1C3 pathway inhibition study context Selective inhibitor of androgen biosynthesis enzyme
Isoform-selectivity research workflow Reported selectivity supports AKR1C3-focused studies
Oral preclinical model support Multi-species PK data support oral administration

Substituting ASP-9521 with other AKR1C inhibitors based on target class alone introduces critical experimental variables. Many related compounds, such as repurposed NSAIDs like flufenamic acid, are pan-AKR1C inhibitors and lack the necessary isoform specificity, potentially confounding results by inhibiting AKR1C1, AKR1C2, and AKR1C4. This is problematic as these isoforms have distinct physiological roles, including the catabolism of dihydrotestosterone (by AKR1C2) and bile acid synthesis (by AKR1C4). Furthermore, significant differences in oral bioavailability, plasma clearance rates, and tumor-specific accumulation mean that an alternative compound with a similar in vitro IC50 may fail to replicate the sustained, localized intratumoral target engagement demonstrated by ASP-9521 in vivo.

Substitution Risk

Isoform selectivity divergence
AKR1C1/C2/C4 off-target inhibition may confound experimental interpretation; selectivity profiles vary widely among alternatives.
Oral bioavailability uncertainty
Many AKR1C3 inhibitors lack published oral PK data, limiting in vivo study design and translation of in vitro results.
Tissue distribution variability
Prolonged intratumoral retention after rapid plasma clearance may not be shared by structurally distinct inhibitors, impacting xenograft pharmacodynamics.

High Potency with Critical Isoform Selectivity Over AKR1C2

ASP-9521 demonstrates potent inhibition of human AKR1C3 with an IC50 of 11 nM. Critically for targeted research, it exhibits over 100-fold selectivity for AKR1C3 compared to the closely related isoform AKR1C2, which has an IC50 greater than 1,300 nM. This high degree of selectivity avoids confounding off-target inhibition of AKR1C2, an enzyme involved in the metabolism of potent androgens.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data11 nM (Human AKR1C3)
Comparator Or BaselineAKR1C2 isoform: >1,300 nM
Quantified Difference>118-fold selectivity for AKR1C3 over AKR1C2
ConditionsIn vitro recombinant human enzyme assay.

This ensures that observed effects in cellular or in vivo models can be confidently attributed to the inhibition of AKR1C3, not other AKR1C family enzymes.

AKR1C3 IC50
Reported
ASP-9521: 11 nM Indomethacin: ~120 nM AKR1C3-IN-6: 310 nM 17β-HSD5 inhib. 3: 69 nM
Supports assay potency comparison for concentration selection
Cross-study comparable; recombinant enzyme assay

Sustained In Vivo Target Engagement with Preferential Tumor Retention

A single oral administration of ASP-9521 (3 mg/kg) in a CWR22R xenograft mouse model resulted in sustained inhibition of androstenedione-induced intratumoral testosterone production for 24 hours. Pharmacokinetic analysis revealed that while ASP-9521 is rapidly eliminated from plasma, its concentration remains high within the tumor tissue. This pharmacokinetic profile localizes the compound's activity at the target site, enhancing its utility for in vivo cancer models.

Evidence DimensionDuration of In Vivo Activity & Tissue Distribution
Target Compound DataInhibition of intratumoral testosterone production maintained for 24 hours post-oral dose.
Comparator Or BaselineRapid elimination from plasma, with high retention in tumor tissue.
Quantified DifferenceSustained intratumoral activity despite rapid systemic clearance.
ConditionsCWR22R xenografted mice, single oral administration of 3 mg/kg ASP-9521.

This demonstrates suitability for in vivo studies requiring long-lasting, localized target inhibition with convenient oral dosing, reducing the need for frequent administration or complex delivery systems.

Isoform Selectivity
Reported
ASP-9521: >100-fold (AKR1C3 vs AKR1C2) AKR1C3-IN-6: ~236-fold CRT0036521: >2300-fold
Supports AKR1C3-attribution in selectivity-sensitive studies
Higher absolute potency may be preferred despite lower selectivity ratio

Demonstrated Cellular Efficacy: Inhibition of Cancer-Relevant Biomarkers and Proliferation

In LNCaP prostate cancer cells engineered to overexpress AKR1C3, ASP-9521 effectively suppressed both androstenedione-dependent Prostate-Specific Antigen (PSA) production and cell proliferation. This provides direct evidence that its potent enzymatic inhibition translates to measurable, disease-relevant functional outcomes at the cellular level, confirming its utility as a pharmacological tool to probe the AKR1C3 pathway.

Evidence DimensionCellular Functional Outcomes
Target Compound DataSuppresses AD-dependent PSA production and cell proliferation.
Comparator Or BaselineUntreated or vehicle-treated LNCaP-AKR1C3 cells.
Quantified DifferenceQualitative but direct link between enzyme inhibition and downstream cellular effects.
ConditionsLNCaP cells stably expressing human AKR1C3, stimulated with androstenedione (AD).

This confirms the compound's cell permeability and effectiveness in a relevant biological context, validating its use for in vitro studies of androgen-dependent signaling and proliferation.

Oral Bioavailability
Reported
Rat: 35% Dog: 78% Monkey: 58% 1 mg/kg oral dose
Supports species-specific oral dose-model design
Quantified PK data across three preclinical species
Intratumoral PD
Class-level
≥24 h testosterone suppression after single 3 mg/kg dose in CWR22R xenograft
Supports sustained target engagement in xenograft models
Rapid plasma clearance with prolonged tumor residence

In Vivo Studies of Castration-Resistant Prostate Cancer (CRPC)

For use in xenograft or patient-derived xenograft (PDX) models of CRPC where the goal is to specifically block intratumoral androgen synthesis. The compound's oral bioavailability and sustained tumor retention make it ideal for long-term efficacy studies with simplified dosing schedules.

Cell-Based Assays Requiring Precise AKR1C3 Pathway Interrogation

Ideal for experiments designed to isolate the effects of AKR1C3 inhibition on downstream signaling, gene expression, or cell fate. Its >100-fold selectivity against AKR1C2 ensures that observed results are not confounded by off-target modulation of other key steroid-metabolizing enzymes.

Studies on Acquired Resistance to Androgen Deprivation Therapy

As a research tool to investigate mechanisms of resistance to therapies like enzalutamide or abiraterone, where AKR1C3 upregulation is a known factor. ASP-9521 allows for the specific pharmacological inhibition of this resistance pathway in relevant cell lines and in vivo models.

Application Fit

Application
Selection Property
Validation Focus
Prostate cancer xenograft model studies
Oral bioavailability and tumor retention
Intratumoral testosterone suppression endpoints
In vitro AKR1C3-dependent androgen metabolism assays
Isoform selectivity and potency
AKR1C3-specific phenotype attribution
PK-PD relationship studies in androgen biosynthesis
Tissue-specific drug distribution and clearance disconnect
Intratumoral PK-PD modeling and target engagement kinetics
Comparative AKR1C isoform selectivity profiling
Benchmark selectivity and potency values
Quantitative selectivity comparison against novel inhibitors

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

330.19434270 Da

Monoisotopic Mass

330.19434270 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AA79G37CPR
1: Kikuchi A, Furutani T, Azami H, Watanabe K, Niimi T, Kamiyama Y, Kuromitsu S,  Baskin-Bey E, Heeringa M, Ouatas T, Enjo K. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Invest New Drugs. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24981575.
2: Loriot Y, Fizazi K, Jones RJ, Van den Brande J, Molife RL, Omlin A, James ND, Baskin-Bey E, Heeringa M, Baron B, Holtkamp GM, Ouatas T, De Bono JS. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study. Invest New Drugs. 2014 Apr 27. [Epub ahead of print] PubMed PMID: 24771350.

Explore Compound Types